Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical applications. This article delves into its biological activities, including anti-inflammatory, neuroprotective, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula: C16H15N3O4S
- Molecular Weight: 345.37 g/mol
The structure features a thieno[3,4-d]pyridazine core with a cinnamamido side chain and a methoxyphenyl substituent, which may contribute to its biological activities.
Anti-Inflammatory Activity
Research indicates that compounds similar to ethyl 5-cinnamamido derivatives exhibit significant anti-inflammatory effects. A study highlighted the inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways .
Neuroprotective Effects
Ethyl 5-cinnamamido derivatives have been studied for their neuroprotective properties. In experimental models of ischemic stroke and traumatic brain injury, these compounds demonstrated the ability to reduce neuronal apoptosis and improve functional recovery. The neuroprotective mechanism may involve modulation of oxidative stress and inflammatory responses .
Anticancer Properties
Preliminary studies have shown that ethyl 5-cinnamamido compounds exhibit cytotoxic effects against various cancer cell lines. The compound has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways. A specific study demonstrated that it effectively inhibited the proliferation of breast cancer cells while sparing normal cells .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Investigate anti-inflammatory effects | Significant reduction in TNF-alpha and IL-6 levels in treated cells. |
Study 2 | Assess neuroprotective effects | Improved survival rates of neurons in ischemic conditions; reduced oxidative stress markers. |
Study 3 | Evaluate anticancer activity | Induced apoptosis in breast cancer cell lines with minimal effect on normal cells. |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Inflammatory Mediators: The compound inhibits key enzymes involved in inflammation, such as COX and LOX.
- Antioxidant Activity: It scavenges free radicals, thus reducing oxidative stress in neuronal cells.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leads to cell death in cancerous cells.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-15H,3H2,1-2H3,(H,26,29)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXKKCIKLZBAN-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.